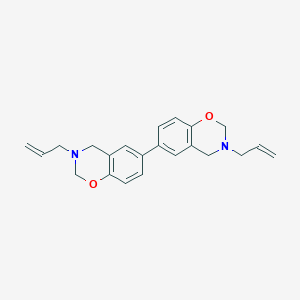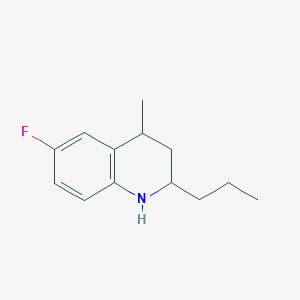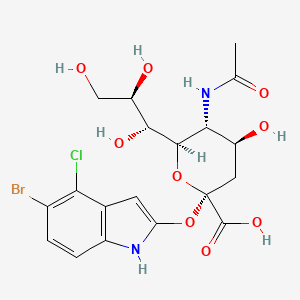![molecular formula C30H17N3O5 B15166074 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione CAS No. 189383-96-8](/img/structure/B15166074.png)
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tetracene-5,12-dione core with a phenoxy group substituted with a diazenyl group linked to a nitrophenyl moiety. The compound’s structure imparts distinct electronic and photophysical properties, making it of interest in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione typically involves a multi-step process. One common method includes the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of a primary aromatic amine, such as 4-nitroaniline, using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as 4-hydroxyphenyl, under basic conditions to form the azo compound.
Condensation Reaction: The resulting azo compound is then subjected to a condensation reaction with tetracene-5,12-dione in the presence of a suitable catalyst and solvent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and diazenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenoxy and diazenyl derivatives.
Scientific Research Applications
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Materials Science: Its unique structure allows for the development of advanced materials with specific electronic and photophysical properties.
Biological Studies: The compound’s potential interactions with biological molecules are of interest in medicinal chemistry and drug development.
Industrial Applications: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione involves its interaction with molecular targets through electronic and steric effects. The diazenyl group can participate in electron transfer processes, while the tetracene core provides a stable framework for these interactions. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydroxy-5,12-naphthacenedione: Similar in structure but with hydroxyl groups instead of the diazenyl group.
6,11-Di(thienyl)-tetracene-5,12-dione: A pseudo rubrene analogue with thienyl groups replacing the phenoxy group.
Uniqueness
6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione is unique due to its combination of a tetracene core with a diazenyl-substituted phenoxy group, imparting distinct electronic and photophysical properties that are not present in similar compounds. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Properties
CAS No. |
189383-96-8 |
|---|---|
Molecular Formula |
C30H17N3O5 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
6-[4-[(4-nitrophenyl)diazenyl]phenoxy]tetracene-5,12-dione |
InChI |
InChI=1S/C30H17N3O5/c34-28-24-7-3-4-8-25(24)29(35)27-26(28)17-18-5-1-2-6-23(18)30(27)38-22-15-11-20(12-16-22)32-31-19-9-13-21(14-10-19)33(36)37/h1-17H |
InChI Key |
NGHFMBKLULOWML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2OC4=CC=C(C=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-])C(=O)C6=CC=CC=C6C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


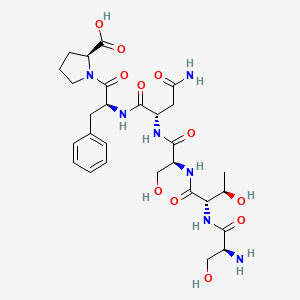
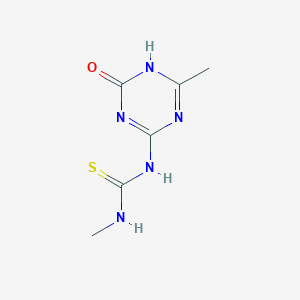
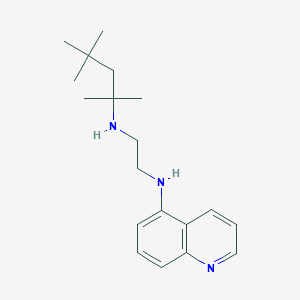
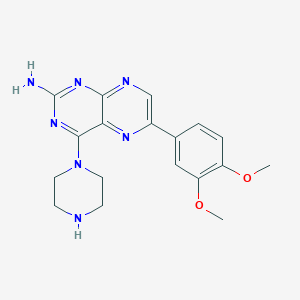
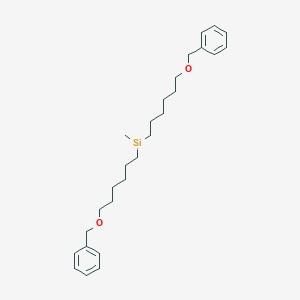
![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
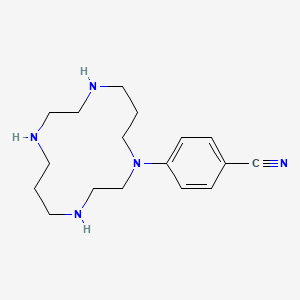
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)
